molecular formula C14H16N4O B3134042 2-amino-N-benzyl-4,6-dimethylpyrimidine-5-carboxamide CAS No. 400076-42-8

2-amino-N-benzyl-4,6-dimethylpyrimidine-5-carboxamide

Cat. No.: B3134042
CAS No.: 400076-42-8
M. Wt: 256.3 g/mol
InChI Key: FPLSDAAFEXKKHS-UHFFFAOYSA-N
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Description

2-Amino-N-benzyl-4,6-dimethylpyrimidine-5-carboxamide (CAS 400076-42-8) is a high-purity pyrimidine derivative of significant interest in medicinal and synthetic chemistry research. With a molecular weight of 256.31 g/mol and a purity of 98% , this compound serves as a key synthetic intermediate. Its primary research value lies in its potential as a precursor for the construction of complex bicyclic structures, such as pyrimido[4,5-d]pyrimidines . These fused heterocyclic systems are recognized for a wide spectrum of biological activities, including potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents, making this carboxamide a valuable building block in drug discovery efforts . The structure features a 2-aminopyrimidine core substituted with methyl groups at the 4 and 6 positions and a benzylcarboxamide group at the 5 position. This arrangement provides multiple sites for further chemical modification and interaction with biological targets. In research settings, 4-aminopyrimidine-5-carboxamide derivatives have been historically utilized in the first reported syntheses of pyrimidopyrimidines, underscoring the relevance of this compound class in developing novel therapeutic candidates . Handling of this material requires appropriate safety precautions. It is classified with the signal word "Warning" and may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-amino-N-benzyl-4,6-dimethylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-9-12(10(2)18-14(15)17-9)13(19)16-8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,16,19)(H2,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLSDAAFEXKKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)C)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-benzyl-4,6-dimethylpyrimidine-5-carboxamide typically involves the reaction of 2-amino-4,6-dimethylpyrimidine with benzylamine under controlled conditions. The reaction is usually carried out in a suitable solvent, such as methanol, with mechanical stirring for several hours to ensure complete reaction . The product is then purified through recrystallization or other purification techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 2-amino-N-benzyl-4,6-dimethylpyrimidine-5-carboxamide follows similar synthetic routes but on a larger scale. The process involves the use of bulk raw materials and optimized reaction conditions to maximize yield and efficiency. The compound is then subjected to rigorous quality control measures to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-benzyl-4,6-dimethylpyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the benzyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Nucleophiles such as halides, amines, or alcohols in the presence of suitable catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted pyrimidine derivatives.

Scientific Research Applications

2-amino-N-benzyl-4,6-dimethylpyrimidine-5-carboxamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N-benzyl-4,6-dimethylpyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents Molecular Weight Key References
2-Amino-N-benzyl-4,6-dimethylpyrimidine-5-carboxamide 2-amino-N-benzyl, 4,6-dimethyl, 5-carboxamide 296.35 g/mol
2-[(1,3-Benzoxazol-2-yl)amino]-N-(4-fluorophenyl)-4,6-dimethylpyrimidine-5-carboxamide 2-(benzoxazolylamino), 4,6-dimethyl, N-(4-fluorophenyl) carboxamide 377.38 g/mol
4,6-Dimethylpyrimidine-5-carboxylic Acid 4,6-dimethyl, 5-carboxylic acid (no benzyl or amino groups) 166.15 g/mol
N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide 2-amino, 4,6-dihydroxy, 5-acetamide (no methyl or benzyl groups) 187.15 g/mol

Key Observations :

  • Pharmacological Potential: The fluorophenyl and benzoxazolyl substituents in the analogue from suggest enhanced binding affinity to biological targets (e.g., kinases or receptors) due to electronic effects.
  • Hydroxy vs. Methyl Groups: The dihydroxy substituents in N-(2-amino-4,6-dihydroxypyrimidin-5-yl)acetamide could facilitate hydrogen bonding, contrasting with the hydrophobic methyl groups in the target compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-N-benzyl-4,6-dimethylpyrimidine-5-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer: The synthesis typically involves condensation reactions between substituted pyrimidine precursors and benzylamine derivatives. Key steps include chlorination at the 5-position of the pyrimidine ring followed by nucleophilic substitution with benzylamine. Optimization of solvent polarity (e.g., DMF vs. DMSO) and temperature (80–120°C) significantly impacts reaction efficiency. For example, Procházková et al. (2012a) demonstrated that dimethyl sulfoxide (DMSO) can induce decomposition of 5-aminopyrimidines, necessitating inert atmospheres or alternative solvents like acetonitrile to stabilize intermediates . Yield optimization (typically 60–75%) requires precise stoichiometric ratios of reagents and purification via column chromatography using ethyl acetate/hexane gradients.

Q. How can the structural integrity of 2-amino-N-benzyl-4,6-dimethylpyrimidine-5-carboxamide be validated post-synthesis?

  • Methodological Answer: Multi-spectral analysis is critical. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substitution patterns, with characteristic peaks for the benzyl group (δ 4.5–5.0 ppm for CH₂) and pyrimidine protons (δ 6.8–7.5 ppm). High-resolution mass spectrometry (HRMS) verifies molecular ion peaks ([M+H]⁺). X-ray crystallography, as applied by Zhang et al. (2011) to a related pyrimidine derivative, resolves stereochemical ambiguities and hydrogen-bonding networks in the solid state .

Advanced Research Questions

Q. What experimental strategies mitigate instability of 2-amino-N-benzyl-4,6-dimethylpyrimidine-5-carboxamide in polar aprotic solvents like DMSO?

  • Methodological Answer: Procházková et al. (2012a) identified oxidative degradation in DMSO due to radical formation. Stabilization methods include:

  • Solvent substitution : Use acetonitrile or THF for reactions/storage.
  • Antioxidants : Add 0.1% w/v ascorbic acid to DMSO solutions to scavenge free radicals.
  • Temperature control : Store solutions at –20°C to slow decomposition kinetics .
    • Data Contradiction: While DMSO is widely used for solubility, its incompatibility with 5-aminopyrimidines necessitates validation via parallel experiments in alternative solvents.

Q. How does the substitution pattern (e.g., methyl groups at 4,6-positions) influence the compound’s bioactivity and intermolecular interactions?

  • Methodological Answer: Methyl groups enhance lipophilicity, improving membrane permeability. Crystal structure analyses (e.g., Zhang et al., 2011) reveal that 4,6-dimethyl substitution induces steric hindrance, affecting hydrogen-bond donor/acceptor capacity. Molecular docking studies (using software like AutoDock Vina) can predict binding affinities to targets like thymidine phosphorylase, as shown in Nencka et al. (2007) for analogous 5-substituted pyrimidines .

Q. What crystallographic techniques resolve polymorphism or hydrate formation in 2-amino-N-benzyl-4,6-dimethylpyrimidine-5-carboxamide?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) is standard. For hydrates, thermogravimetric analysis (TGA) quantifies water loss (e.g., 5–10% weight loss at 100–150°C), while differential scanning calorimetry (DSC) identifies phase transitions. Zhang et al. (2011) successfully characterized a dihydrate analog, revealing water molecules occupying lattice voids stabilized by O–H···N hydrogen bonds .

Data Analysis and Contradictions

Q. How should researchers reconcile discrepancies in reported biological activity data for pyrimidine derivatives?

  • Methodological Answer: Cross-validate assays using standardized protocols. For example, antimicrobial activity discrepancies may arise from variations in bacterial strains (e.g., E. coli vs. S. aureus) or agar dilution vs. broth microdilution methods. Patel et al. (2007) emphasized normalizing results to positive controls (e.g., ciprofloxacin) and reporting minimum inhibitory concentrations (MICs) in triplicate .

Q. What computational tools predict the reactivity of 2-amino-N-benzyl-4,6-dimethylpyrimidine-5-carboxamide in nucleophilic substitution reactions?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electron density distributions, identifying electrophilic centers. Fukui indices pinpoint reactive sites, validated experimentally via kinetic studies. Carey & Sundberg (2007) provide frameworks for correlating computational predictions with observed reaction pathways .

Methodological Best Practices

Q. How to design a stability-indicating HPLC method for this compound?

  • Methodological Answer:

  • Column : C18 reverse-phase (250 mm × 4.6 mm, 5 µm).
  • Mobile phase : Gradient of 0.1% TFA in water (A) and acetonitrile (B).
  • Detection : UV at 254 nm.
  • Forced degradation : Expose to acid (0.1M HCl), base (0.1M NaOH), and oxidative (3% H₂O₂) conditions. Resolve degradation products with ≥2.0 resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-amino-N-benzyl-4,6-dimethylpyrimidine-5-carboxamide
Reactant of Route 2
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2-amino-N-benzyl-4,6-dimethylpyrimidine-5-carboxamide

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